molecular formula C8H11N5O B15277281 (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol

(1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B15277281
M. Wt: 193.21 g/mol
InChI Key: FPMQEPNLUVRFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C8H11N5O and a molecular weight of 193.21 g/mol . It features a central methanol group bridging a 1-ethyl-1H-1,2,4-triazole ring and a 1H-pyrazole ring, making it a bifunctional heterocyclic building block of significant interest in medicinal and agrochemical research . While specific biological data for this compound is not available in the current search, the 1,2,4-triazole and pyrazole scaffolds are independently recognized as privileged structures in drug discovery. These cores are frequently associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . Researchers value this compound for exploring new chemical space in the synthesis of novel heterocyclic hybrids, potentially for use as a key intermediate in developing enzyme inhibitors or other bioactive molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

(2-ethyl-1,2,4-triazol-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H11N5O/c1-2-13-8(9-5-12-13)7(14)6-3-10-11-4-6/h3-5,7,14H,2H2,1H3,(H,10,11)

InChI Key

FPMQEPNLUVRFDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with 1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the triazole and pyrazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Alcohols

    Substitution: Various substituted triazole and pyrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole and pyrazole rings are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The compound’s ability to interact with biological targets makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure allows for the development of compounds with specific properties.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with various molecular targets. The triazole and pyrazole rings can form hydrogen bonds and other interactions with enzymes and receptors, inhibiting their activity. This makes the compound a potential candidate for the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol C₅H₉N₃O 127.14 215868-81-8 1,2,4-Triazole + ethyl group
(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol C₇H₁₂N₂O 140.18 746623-99-4 Pyrazole + ethyl + methyl groups
Target Compound* C₈H₁₁N₅O 193.21 Not provided Triazole + pyrazole + ethyl + methanol

Notes:

  • The target compound combines a triazole and pyrazole ring, enabling dual hydrogen-bonding and π-π stacking interactions, unlike its analogs .
  • Substituent positions (e.g., ethyl on triazole vs. pyrazole) influence steric and electronic properties, affecting reactivity and solubility .

Key Observations :

  • Commercial triazole derivatives (e.g., CAS 215868-81-8) are synthesized to ≥97% purity, suggesting robust protocols for heterocyclic methanol derivatives .

Physicochemical Properties

Table 3: Physical Properties
Compound Name Melting Point (°C) Solubility (Predicted) Stability
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol 82–84 Moderate in polar solvents Stable at RT
(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol Not reported High in DMSO, THF Hygroscopic
Target Compound* Not available Likely low in non-polar media Pending studies

Insights :

  • The triazole derivative’s melting point (82–84°C) reflects crystalline packing stabilized by hydrogen bonds .
  • Pyrazole analogs may exhibit higher solubility in aprotic solvents due to reduced polarity from methyl groups .

Biological Activity

The compound (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, characterization, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C8_8H11_{11}N5_5O
CAS Number : 1247431-86-2
The compound features a triazole ring fused with a pyrazole moiety, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from ethyl hydrazine derivatives and appropriate carbonyl compounds. The reaction conditions often include:

  • Reagents : Ethyl hydrazine, carbonyl compounds.
  • Solvents : Ethanol or methanol under basic conditions.

The synthetic route can yield high purity products suitable for biological testing.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. A comparative analysis against standard antibiotics revealed:

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Standard Antibiotic200.5 mg/mL
This compound180.7 mg/mL

These results indicate that the compound has comparable effectiveness against certain bacterial strains, suggesting its potential as a lead compound for further development .

Antifungal Activity

The antifungal activity of the compound was assessed using various fungal strains. The findings are summarized below:

Fungal StrainZone of Inhibition (mm)MIC (mg/mL)
Candida albicans150.6
Aspergillus niger170.5

This data suggests that the compound could serve as an alternative treatment option for fungal infections .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines (e.g., HeLa and MCF-7) demonstrated promising results:

Cell LineIC50_{50} (µM)
HeLa12
MCF-715

These results indicate that the compound may possess anticancer properties, warranting further investigation into its mechanism of action .

The proposed mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors. The triazole and pyrazole rings facilitate hydrogen bonding and hydrophobic interactions with biological targets, potentially leading to the inhibition of critical pathways involved in microbial growth and cancer cell proliferation .

Case Studies

A notable case study involved the evaluation of this compound's effectiveness in treating resistant strains of bacteria. In vitro tests showed that it inhibited growth in strains resistant to conventional antibiotics, highlighting its potential utility in addressing antibiotic resistance .

Q & A

Q. What are the common synthetic routes for (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 1-ethyl-1H-1,2,4-triazole derivatives with pyrazole-containing intermediates via nucleophilic substitution or condensation. Key steps include:
  • Catalyst Selection : Use of transition-metal catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 60–100°C improve reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor progress via TLC or HPLC .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction using SHELXL (for refinement) resolves bond lengths, angles, and stereochemistry. Hydrogen bonding between the triazole N-atoms and methanol OH group is critical for stability .
  • Spectroscopy :
  • NMR : 1H^1H NMR (DMSO-d6) shows distinct peaks for triazole (δ 8.2–8.5 ppm) and pyrazole (δ 7.6–7.9 ppm) protons.
  • FTIR : Stretching vibrations at 3200–3400 cm1^{-1} (OH) and 1500–1600 cm1^{-1} (C=N/C=C) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Methodological Answer : Discrepancies in thermal parameters or occupancy factors can arise from disorder in the ethyl or pyrazole groups. Mitigation includes:
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model twinning.
  • Hydrogen Bonding Analysis : Compare calculated (DFT) and observed H-bond networks to validate refinement.
  • Validation Tools : Check Rint_{\text{int}} (<5%) and Rfree_{\text{free}} (<0.25) metrics. Contradictions in torsion angles may require re-examizing solvent effects .

Q. How does tautomerism in the triazole ring affect biological activity, and how is this studied?

  • Methodological Answer : The 1,2,4-triazole moiety exhibits 1H ↔ 2H tautomerism, altering binding affinity to targets like kinases or cytochrome P450. Experimental approaches:
  • Computational Modeling : DFT calculations (Gaussian 16) predict dominant tautomers in aqueous vs. hydrophobic environments.
  • Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics of tautomer-enriched samples.
  • Crystallographic Snapshots : Co-crystallize with target proteins (e.g., CYP51A1) to capture tautomer-specific interactions .

Q. What analytical methods differentiate regioisomers during synthesis?

  • Methodological Answer :
  • LC-MS/MS : Fragmentation patterns (e.g., m/z 153.19 for the triazole-acetimidamide fragment) distinguish regioisomers.
  • 2D NMR : 1H^1H-13C^13C HSQC identifies coupling between pyrazole C4 and methanol CH2_2.
  • X-ray Powder Diffraction (XRPD) : Match experimental patterns to simulated data from single-crystal structures .

Data Contradiction and Troubleshooting

Q. How are discrepancies in biological assay data interpreted (e.g., IC50_{50}50​ variability)?

  • Methodological Answer : Variability may stem from:
  • Solubility Limits : Use DMSO stocks ≤0.1% v/v to avoid aggregation. Validate with dynamic light scattering (DLS).
  • Metabolic Instability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation.
  • Off-Target Effects : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

Q. Why might NMR spectra show unexpected splitting patterns, and how is this resolved?

  • Methodological Answer : Splitting can arise from:
  • Dynamic Exchange : Variable-temperature NMR (25–60°C) identifies exchange broadening (e.g., OH proton exchange with DMSO-d6).
  • Diastereotopic Protons : Use 1H^1H-1H^1H COSY to assign coupled protons in the methanol CH2_2 group.
  • Trace Impurities : Repeat purification with activated charcoal to remove colored byproducts .

Key Structural and Functional Insights

  • Hydrogen Bonding Network : The methanol OH group forms intramolecular H-bonds with triazole N3 (2.8–3.0 Å), stabilizing the conformation observed in X-ray structures .
  • Bioactivity Correlations : Analogues with ethyl-substituted triazoles show enhanced antifungal activity (e.g., MIC = 2 µg/mL against C. albicans) compared to methyl derivatives, likely due to improved membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.